molecular formula C18H26N4 B6448791 4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-5,6,7,8-tetrahydroquinazoline CAS No. 2549032-31-5

4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-5,6,7,8-tetrahydroquinazoline

Cat. No. B6448791
CAS RN: 2549032-31-5
M. Wt: 298.4 g/mol
InChI Key: BFNPZLREXIMNFJ-UHFFFAOYSA-N
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Description

The molecule “4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-5,6,7,8-tetrahydroquinazoline” is a complex organic compound. It contains several functional groups and rings, including an azetidine ring, a pyrrole ring, and a tetrahydroquinazoline ring .


Molecular Structure Analysis

The molecule contains a total of 44 bonds. There are 20 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 primary amine (aromatic), 1 tertiary amine (aliphatic), and 1 Pyrrolidine .

Scientific Research Applications

Antitubercular and Antibacterial Activity

The synthesis and in vitro evaluation of novel oxazolidinones bearing octahydrocyclopenta[c]pyrrol-2-yl moieties have been investigated . These compounds show promising activity against both Mycobacterium tuberculosis (the causative agent of tuberculosis) and Gram-positive bacteria. Notably, they exhibit antibacterial effects similar to the well-known antibiotic linezolid.

Retinol-Binding Protein 4 Antagonists

Researchers have explored the potential of octahydrocyclopenta[c]pyrrole derivatives as antagonists of retinol-binding protein 4 (RBP4). These compounds may play a role in treating atrophic age-related macular degeneration and Stargardt disease .

Multi-Substituted Pyrrole Derivatives

A synthetic route involving cross-methylation has been employed to obtain 3,4-disubstituted pyrrole compounds. These derivatives hold promise for various applications, including drug development .

properties

IUPAC Name

4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4/c1-2-7-17-16(6-1)18(20-12-19-17)22-10-15(11-22)21-8-13-4-3-5-14(13)9-21/h12-15H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNPZLREXIMNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CC(C3)N4CC5CCCC5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-5,6,7,8-tetrahydroquinazoline

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